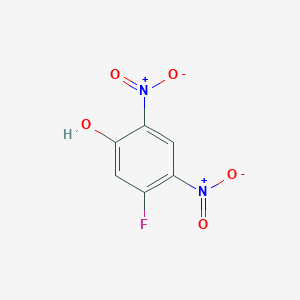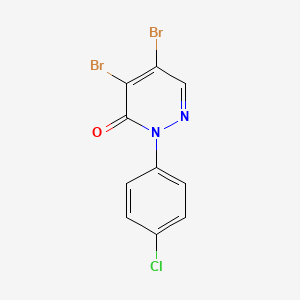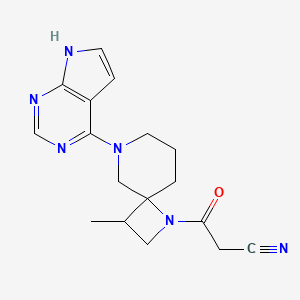
Jak3-IN-7
Overview
Description
JAK3-IN-7 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors of JAK3, such as this compound, are of significant interest for their potential therapeutic applications in treating autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JAK3-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalyst), and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JAK3-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
JAK3-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of JAK3 in immune cell signaling and function.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK/STAT pathway.
Mechanism of Action
JAK3-IN-7 exerts its effects by selectively inhibiting the activity of JAK3. This inhibition interferes with the JAK/STAT signaling pathway, which is crucial for the transmission of signals from cytokine receptors to the nucleus. By blocking JAK3 activity, this compound prevents the phosphorylation and dimerization of STAT proteins, thereby inhibiting the transcription of genes involved in immune cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to JAK3-IN-7 include other JAK inhibitors such as:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.
Uniqueness
This compound is unique in its high selectivity for JAK3 over other JAK family members. This selectivity reduces the likelihood of off-target effects and improves its therapeutic potential for diseases where JAK3 plays a critical role .
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |
InChI Key |
YAGUGWDMCPHBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
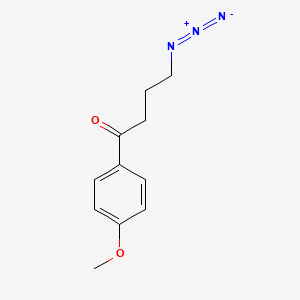
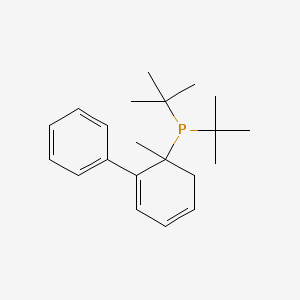
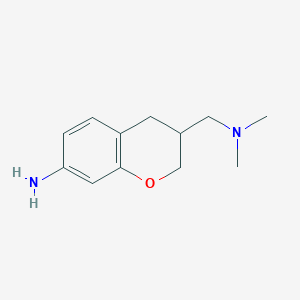


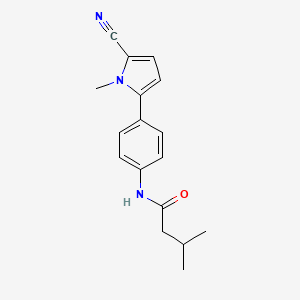

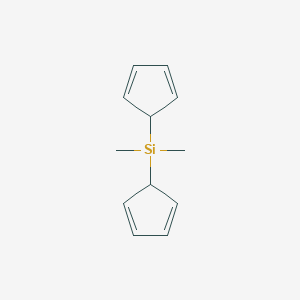
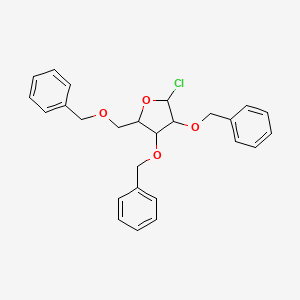
![[2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde](/img/structure/B8675679.png)

